molecular formula C21H22N2O4S B15105977 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B15105977
M. Wt: 398.5 g/mol
InChI Key: HOUWBUDQWKYQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (CAS: 1007693-56-2) is a heterocyclic compound characterized by a benzodioxin core linked via a propanamide chain to a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety containing a sulfanyl (-S-) group. Its molecular formula is C21H22N2O4S, with a molar mass of 398.48 g/mol . The sulfanyl linker may enhance conformational flexibility and influence redox properties.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H22N2O4S/c24-20(22-15-6-7-17-18(13-15)27-11-10-26-17)9-12-28-19-8-5-14-3-1-2-4-16(14)23-21(19)25/h1-4,6-7,13,19H,5,8-12H2,(H,22,24)(H,23,25)

InChI Key

HOUWBUDQWKYQJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (CAS: 662155-33-1)

  • Key Structural Differences :
    • Replaces the benzazepine-sulfanyl group with a 1,1-dioxido-3-oxo-benzothiazol ring.
    • The sulfone (-SO2-) and oxo (-C=O) groups increase polarity compared to the hydroxy-sulfanyl motif in the target compound.
  • Inferred Properties: Higher solubility in polar solvents due to sulfone and ketone functionalities. Potential for enhanced metabolic stability due to electron-withdrawing sulfone groups.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

  • Key Structural Differences: Features a 1,2,4-triazol-3-yl ring substituted with pyridinyl and propenyl groups.
  • Inferred Properties :
    • Enhanced basicity from pyridine and triazole moieties.
    • Propenyl group may increase reactivity or serve as a site for covalent binding.
  • Molecular Formula: Not explicitly stated but inferred to include C22H20N4O3S based on structure .

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS: 1016475-92-5)

  • Key Structural Differences :
    • Substitutes the benzazepine-propanamide chain with a thiazol-2-amine ring and propenyl group.
    • Thiazole’s sulfur and nitrogen atoms may alter electronic properties and binding specificity.
  • Inferred Properties :
    • Thiazole’s aromaticity could enhance membrane permeability.
    • Propenyl group may confer electrophilic reactivity.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)

  • Key Structural Differences: Contains a pyridin-3-amine core with methoxy and dimethylaminomethylphenyl substituents.
  • Inferred Properties: Improved solubility in acidic environments due to protonatable dimethylamino group. Methoxy substituent may enhance metabolic resistance.
  • Molecular Formula : C23H25N3O3 (molar mass: 391.46 g/mol) .

Structural and Functional Comparison Table

Compound Name (CAS) Core Heterocycle Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound (1007693-56-2) Benzodioxin + Benzazepine Hydroxy, sulfanyl, propanamide C21H22N2O4S 398.48
Benzothiazol Derivative (662155-33-1) Benzodioxin + Benzothiazol Sulfone, oxo, propanamide C19H16N2O5S* ~392.41*
Triazol-Pyridine Derivative Benzodioxin + Triazol Pyridinyl, propenyl, sulfanyl, acetamide C22H20N4O3S* ~420.48*
Thiazol Derivative (1016475-92-5) Benzodioxin + Thiazol Thiazol-2-amine, propenyl C14H13N3O2S* ~295.33*
Pyridinamine Derivative (2306268-61-9) Benzodioxin + Pyridine Methoxy, dimethylaminomethylphenyl C23H25N3O3 391.46

Note: Formulas and masses marked with () are inferred from structural data in evidence.*

Discussion of Comparative Implications

  • Bioactivity: The target compound’s hydroxy-benzazepine moiety may target receptors requiring hydrogen-bond donors (e.g., GPCRs or kinases), whereas sulfone-containing analogs (e.g., ) might exhibit stronger oxidative stability.
  • Solubility: Compounds with polar groups (e.g., sulfone or dimethylamino ) are likely more water-soluble than the target compound.
  • Metabolic Stability : Thiazole and triazole derivatives may resist cytochrome P450 oxidation due to aromatic nitrogen atoms, whereas the target’s benzazepine could be metabolized via hydroxylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.